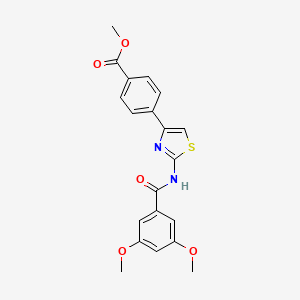
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(benzylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with a complex structure that features a purine core. This compound is noteworthy due to its potential applications across various scientific disciplines, including chemistry, biology, medicine, and industry. The unique arrangement of its functional groups endows it with distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of Purine Core: : The purine core can be synthesized through cyclization reactions involving formamide and an appropriate β-amino acid derivative.
Attachment of Benzylamino Group: : The benzylamino group is introduced via nucleophilic substitution using benzylamine.
Hydroxypropyl Group Addition: : The hydroxypropyl group is added through an epoxide ring-opening reaction with 3-(3,4-dimethylphenoxy)propanol.
Methylation: : Methylation at specific positions is achieved using methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial context, these synthetic steps are typically scaled up using optimized reaction conditions and continuous flow processes to ensure high yields and purity. Catalysts and specific solvents are chosen to enhance reaction efficiency and minimize side products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Under strong oxidizing conditions, the hydroxypropyl group can be oxidized to a carbonyl group.
Reduction: : The compound can be reduced, targeting the purine core to yield various reduced derivatives.
Substitution: : The benzylamino group can undergo electrophilic substitution, introducing different substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic conditions.
Reduction: : Lithium aluminum hydride, hydrogen gas with metal catalysts.
Substitution: : Alkyl halides or acyl halides under base catalysis.
Major Products
These reactions can yield derivatives with modified functional groups, potentially altering the compound's biological activity and chemical properties.
Aplicaciones Científicas De Investigación
This compound's diverse functionality makes it a valuable tool in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Biology: : Investigated for its role in enzyme inhibition and receptor modulation.
Medicine: : Potential therapeutic agent for diseases involving purine metabolism.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through multiple pathways:
Molecular Targets: : Targets enzymes like phosphodiesterases and adenosine receptors.
Pathways Involved: : Modulates cyclic nucleotide signaling pathways, affecting cellular processes like metabolism, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
When compared to other purine derivatives:
Unique Functional Groups: : The presence of both benzylamino and 3,4-dimethylphenoxy groups sets it apart.
Enhanced Biological Activity: : The hydroxypropyl group contributes to its unique pharmacokinetic properties.
List of Similar Compounds
Caffeine (1,3,7-trimethylxanthine)
Theophylline (1,3-dimethylxanthine)
Theobromine (3,7-dimethylxanthine)
This compound’s unique structure and reactivity make it a subject of ongoing research and potential industrial applications. It stands out due to its complex synthesis, diverse reactivity, and broad range of applications.
Propiedades
IUPAC Name |
8-(benzylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-16-10-11-20(12-17(16)2)34-15-19(31)14-30-21-22(28(3)25(33)29(4)23(21)32)27-24(30)26-13-18-8-6-5-7-9-18/h5-12,19,31H,13-15H2,1-4H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCLUBLCFAJPFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)




![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)
![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)
![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2405588.png)
![1lambda6-Thia-7-azaspiro[3.5]nonane 1,1-dioxide;hydrochloride](/img/structure/B2405589.png)
![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)
![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)
![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)
